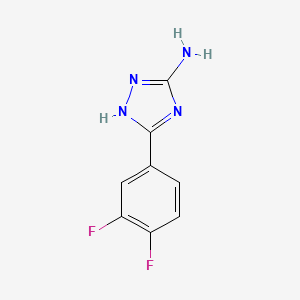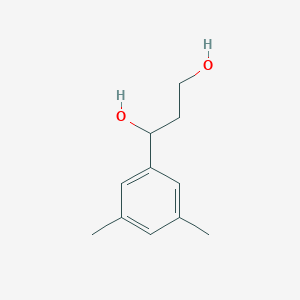![molecular formula C16H8N2O6 B13666983 2H-Anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione, 6-nitro- CAS No. 52298-01-8](/img/structure/B13666983.png)
2H-Anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione, 6-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione is a heterocyclic compound that belongs to the oxazine family. Oxazines are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione can be achieved through several synthetic routes. One common method involves the cyclization of anthraquinone derivatives with appropriate nitrogen-containing reagents under specific conditions . For example, the reaction of 1,4-dihydroxyanthraquinone with nitroaniline in the presence of a suitable catalyst can lead to the formation of the desired oxazine compound .
Industrial Production Methods
Industrial production of 6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include amino derivatives, hydroxylated compounds, and various substituted oxazines .
Scientific Research Applications
6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione involves its interaction with specific molecular targets and pathways. The nitro group and anthraquinone moiety play crucial roles in its biological activities. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione include other oxazine derivatives and anthraquinone-based compounds . Examples include:
- 2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione
- 6-amino-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione
- 6-chloro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione
Uniqueness
The uniqueness of 6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione lies in its specific combination of a nitro group and an anthraquinone moiety, which imparts distinct chemical and biological properties . This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
52298-01-8 |
|---|---|
Molecular Formula |
C16H8N2O6 |
Molecular Weight |
324.24 g/mol |
IUPAC Name |
6-nitro-1,2-dihydronaphtho[2,3-h][3,1]benzoxazine-4,7,12-trione |
InChI |
InChI=1S/C16H8N2O6/c19-14-7-3-1-2-4-8(7)15(20)12-11(14)10(18(22)23)5-9-13(12)17-6-24-16(9)21/h1-5,17H,6H2 |
InChI Key |
RASPFILDTJZROS-UHFFFAOYSA-N |
Canonical SMILES |
C1NC2=C3C(=C(C=C2C(=O)O1)[N+](=O)[O-])C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


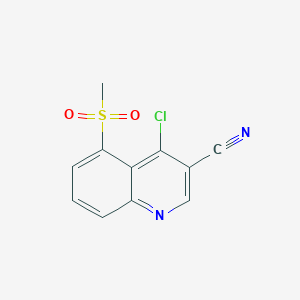
![8-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13666914.png)
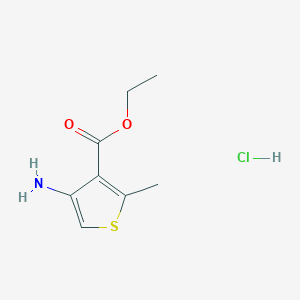

![9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13666930.png)
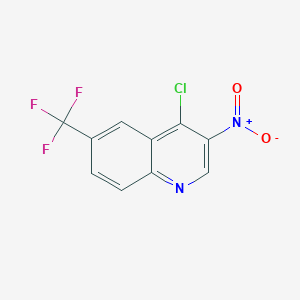
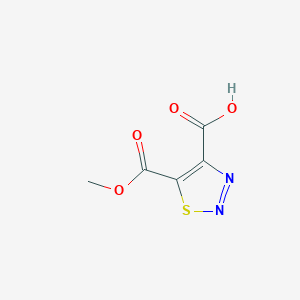
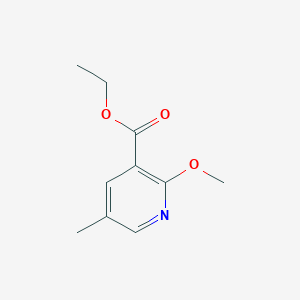
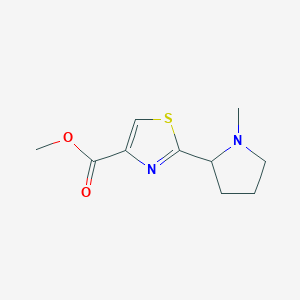
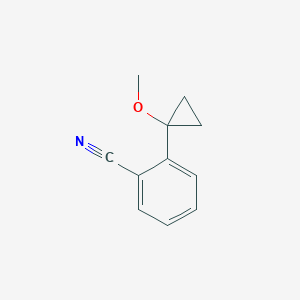
![Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13666958.png)
